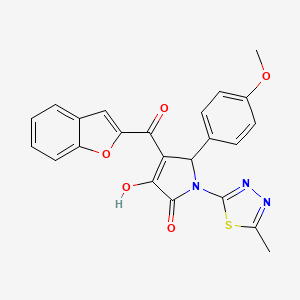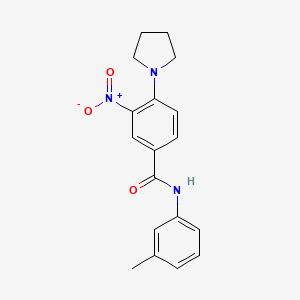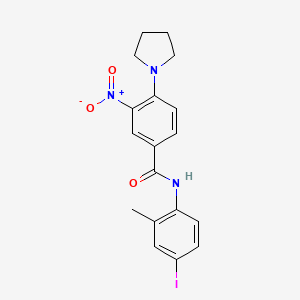
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the one typically involves multi-step reactions that may include ring opening followed by ring closure reactions. For instance, a study detailed the synthesis of a novel compound through reactions of certain precursors, indicating the complexity and specificity of processes required to obtain such molecules (Halim & Ibrahim, 2022). The precise synthesis steps often involve careful selection of reagents and conditions to facilitate the desired transformations.
Molecular Structure Analysis
The molecular structure of synthesized compounds is usually confirmed through spectral data and elemental analysis. Advanced techniques like X-ray diffraction and spectral analyses (e.g., IR, NMR) play crucial roles in establishing the structure. For example, Abdel-Wahab et al. (2023) confirmed the structure of a newly synthesized heterocycle via X-ray diffraction and spectral analyses, showcasing the importance of these methods in molecular structure verification (Abdel-Wahab, Mohamed, Kariuki, & El-Hiti, 2023).
Chemical Reactions and Properties
The compound's chemical reactions and properties are often explored through its reactivity with various reagents. Gein & Mar'yasov (2015) investigated reactions of similar compounds with hydrazine, phenylhydrazine, and hydroxylamine, leading to the formation of different products, highlighting the reactivity and potential for chemical modifications (Gein & Mar'yasov, 2015).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting point, and crystalline structure, are integral to understanding their behavior in different environments. For example, the crystal structure and stability of compounds are often assessed using X-ray crystallography, as seen in studies by authors like Jia (1998), who determined the crystal structure of a related compound (Jia, 1998).
Chemical Properties Analysis
Chemical properties, including reactivity, potential interactions with other molecules, and stability, are crucial for understanding the compound's potential applications and behavior under various conditions. The analysis of these properties often involves theoretical and computational methods to predict behaviors and reactions, as demonstrated in the work of Halim and Ibrahim (2022), where computational studies provided insights into the compound's stability and reactivity (Halim & Ibrahim, 2022).
Propiedades
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S/c1-12-24-25-23(32-12)26-19(13-7-9-15(30-2)10-8-13)18(21(28)22(26)29)20(27)17-11-14-5-3-4-6-16(14)31-17/h3-11,19,28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRSTYAAIMOVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4078355.png)
![6-amino-3-tert-butyl-4-(2,5-difluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078356.png)
![ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4078360.png)
![ethyl 4-{[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate](/img/structure/B4078366.png)
![2-(1H-benzimidazol-1-yl)-1-[(1-naphthyloxy)methyl]ethyl acetate](/img/structure/B4078377.png)
![1-cyclopentyl-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4078382.png)
![6-amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078383.png)
![methyl [4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B4078396.png)
![6-amino-4-(2-furyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078400.png)


![1-acetyl-4-[4-(2-isoxazolidinylcarbonyl)-2-methoxyphenoxy]piperidine](/img/structure/B4078418.png)
![N-cyclohexyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078421.png)
![2-[(8-quinolinylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B4078423.png)